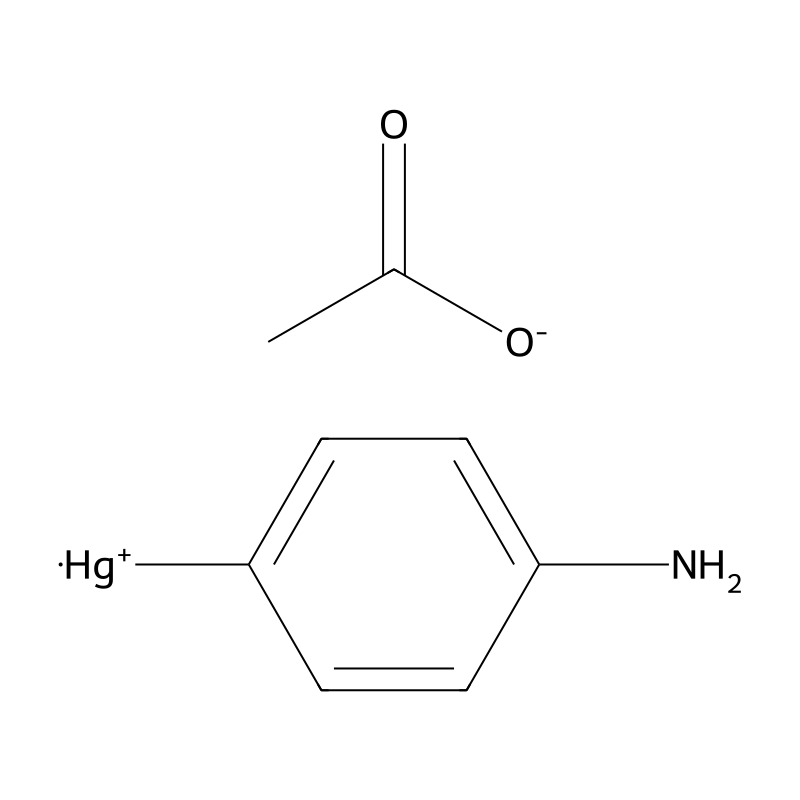

p-Aminophenylmercuric acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

P-Aminophenylmercuric acetate is an organomercurial compound with the chemical formula CH₃CO₂HgC₆H₄NH₂. It is also known as 4-(Acetoxymercurio)aniline. This compound appears as a white powder with a slight yellowish tint and has a molecular weight of 351.8 g/mol. It melts at temperatures between 163 and 165 °C and is soluble in water at concentrations up to 5 mM, as well as in dimethyl sulfoxide at concentrations exceeding 10 M. In pure acetic acid, it forms a light translucent yellow solution at a concentration of 50 mg/mL .

P-Aminophenylmercuric acetate is primarily used in biochemical research for its ability to activate matrix metalloproteinases and collagenase, which are critical for various physiological processes, including tissue remodeling and wound healing .

MMPs exist in an inactive, pro-enzyme form. APMA activates MMPs by cleaving a specific disulfide bond within the pro-enzyme structure through a thiol-mercury exchange reaction []. This cleavage, known as the cysteine switch, allows the MMP to adopt its active conformation and participate in extracellular matrix degradation.

Physical and Chemical Properties

APMA is a highly toxic compound due to the presence of mercury. Exposure can occur through inhalation, ingestion, or skin contact. Symptoms of mercury poisoning include tremors, memory loss, and kidney damage [].

Important Safety Precautions:

- APMA should only be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat [].

- Due to its hazardous nature, APMA is for research use only and should not be disposed of down the drain. Specific disposal protocols for mercury-containing waste should be followed [].

Activator of Matrix Metalloproteinases (MMPs):

p-Aminophenylmercuric acetate (p-APMA) is primarily used in scientific research as an activator of matrix metalloproteinases (MMPs) []. MMPs are a group of enzymes involved in various biological processes, including tissue remodeling, wound healing, and angiogenesis []. p-APMA activates latent MMPs by facilitating the removal of their propeptide domain through a process called the "cysteine switch" []. This process allows the MMPs to become fully functional and perform their enzymatic activities [].

Studies on MMP-8 Activation and Inhibition:

Researchers have utilized p-APMA to investigate the activation and inhibition of specific MMPs, particularly MMP-8. Studies have shown that p-APMA can both activate and inhibit MMP-8, depending on the concentration used and the cellular context []. This suggests that p-APMA may have complex effects on MMP activity and requires careful consideration in research design.

Other Applications:

p-APMA has been used in other research areas besides MMP activation. Studies have explored its role in:

- Promoting the shedding of the betacellulin precursor (pro-BTC): This process may be relevant for understanding cell signaling pathways [].

- Influencing the binding of agonists and antagonists to the opiate receptor: This suggests potential applications in studying pain perception and drug development [].

The primary chemical reaction involving p-aminophenylmercuric acetate is its interaction with cysteine residues in proteins. This interaction facilitates the activation of latent matrix metalloproteinases through a process known as the "cysteine switch." The compound acts by modifying the thiol groups in cysteines, which leads to the autolytic cleavage of propeptide domains from the enzymes, thereby activating them .

Additionally, p-aminophenylmercuric acetate can participate in redox reactions due to the presence of mercury, which can affect various biochemical pathways .

P-Aminophenylmercuric acetate exhibits significant biological activity, particularly in activating proteolytic enzymes such as matrix metalloproteinases. These enzymes play essential roles in extracellular matrix degradation and remodeling. The compound's action on cysteine residues allows it to modulate various biological processes, including inflammation and tissue repair .

The synthesis of p-aminophenylmercuric acetate typically involves the reaction of p-aminophenol with mercuric acetate. The general procedure includes:

- Preparation: Dissolve mercuric acetate in an appropriate solvent.

- Reaction: Add p-aminophenol to the solution under controlled conditions (temperature and stirring).

- Isolation: After completion of the reaction, isolate the product through filtration or precipitation.

- Purification: Purify the compound using recrystallization techniques.

This method ensures high yields while maintaining purity suitable for research applications .

P-Aminophenylmercuric acetate has several applications in scientific research:

- Biochemical Research: Used extensively for activating matrix metalloproteinases in vitro.

- Histochemistry: Acts as an electron-dense post-coupler for glucuronides and acid phosphatase .

- Pharmacology: Investigated for its role in studying protease inhibition and enzyme activation mechanisms.

Due to its toxicity, care must be taken when handling this compound, often requiring specialized safety protocols during experiments .

Studies on p-aminophenylmercuric acetate have focused on its interactions with various proteins and enzymes. It has been shown to activate matrix metalloproteinases by modifying cysteine residues, leading to functional changes in these enzymes. Additionally, its effects on cellular signaling pathways have been explored, particularly concerning inflammation and tissue remodeling processes .

The compound’s interaction with other thiol-containing compounds also highlights its role as a thiol-blocking agent, which can influence numerous biochemical pathways.

P-Aminophenylmercuric acetate shares structural similarities with other organomercurial compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Main Use | Toxicity Level |

|---|---|---|---|

| P-Aminophenylmercuric Acetate | Organomercurial | Activating metalloproteinases | High |

| Phenylmercury Acetate | Organomercurial | Formerly used as a preservative | High |

| 4-Chloromercuribenzoic Acid | Organomercurial | Protease inhibitor | Moderate to High |

P-Aminophenylmercuric acetate is unique due to its specific action on matrix metalloproteinases via cysteine modification, setting it apart from other similar compounds that may not have this targeted enzymatic activation capability .

Electrophilic Aromatic Substitution Approaches for Mercury Incorporation

Electrophilic aromatic substitution represents the cornerstone methodology for incorporating mercury into aromatic systems, with the process fundamentally involving the attack of electrophilic mercury species on electron-rich aromatic rings [18] [19]. The mechanism proceeds through the formation of a Wheland intermediate, also known as a sigma complex or benzenium ion, which represents a critical step in the mercuration process [20] [21].

The classical approach to p-aminophenylmercuric acetate synthesis involves the direct reaction of p-aminophenol with mercuric acetate under controlled conditions . This reaction typically requires an acidic medium, often employing acetic acid as both solvent and proton source, with temperatures maintained between 25-50°C to ensure optimal selectivity [47]. The reaction proceeds through initial coordination of the mercury center to the electron-rich aromatic ring, followed by electrophilic attack and subsequent proton elimination [18].

Mercury trifluoroacetate has emerged as a particularly powerful electrophilic reagent for aromatic mercuration, demonstrating reaction rates that are 6.9 × 10⁵ times faster than traditional mercuric acetate systems [12]. This dramatic enhancement in reactivity stems from the reduced nucleophilicity of the trifluoroacetate anion compared to acetate, creating a more electrophilic mercury center [12]. The use of trifluoroacetic acid as solvent further enhances the electrophilicity while providing sufficient basicity to deprotonate the Wheland intermediate [12].

| Table 1: Electrophilic Aromatic Substitution Reaction Conditions | ||||

|---|---|---|---|---|

| Electrophile | Temperature (°C) | Reaction Time | Selectivity | Relative Rate |

| Hg(OAc)₂ | 25-50 | 2-24 hours | Moderate to High | 1.0 (reference) |

| Hg(TFA)₂ | 0-25 | 1 second - 1 hour | Very High | 6.9 × 10⁵ |

| HgCl₂ | 50-100 | 4-48 hours | Moderate | 0.1-0.5 |

| Hg(NO₃)₂ | 25-75 | 1-12 hours | Moderate to Low | 0.5-2.0 |

| PhHgOAc | 25-50 | 0.5-4 hours | High | 10-50 |

The regiochemistry of mercuration reactions is strongly influenced by the electronic properties of substituents on the aromatic ring [22] [25]. For toluene mercuration under kinetically controlled conditions, the isomer distribution shows a strong preference for para substitution, with 76.7% para, 17.4% ortho, and only 5.9% meta products when using mercuric trifluoroacetate at 0°C [22] [25]. This selectivity pattern reflects the stabilizing effect of methyl groups on the carbocation intermediate through hyperconjugation [20].

The mercuration of electron-rich aromatics such as phenols and anilines proceeds readily under mild conditions due to the activating nature of these substituents [47]. The electron-donating amino group in p-aminophenol significantly enhances the nucleophilicity of the aromatic ring, facilitating attack by electrophilic mercury species [2]. The reaction typically occurs at the position ortho to the amino group due to both electronic activation and coordination effects [1] [3].

Advanced mercuration protocols have been developed that utilize specialized mercury salts and reaction conditions to achieve enhanced selectivity and functional group tolerance [9]. These methods often employ carefully controlled pH conditions, with optimal mercuration of pyrimidine nucleobases occurring at pH 6.0 and 50°C using 4 mM aqueous mercuric acetate [9]. The reaction proceeds quantitatively within 2 hours for electron-rich substrates such as cytosine and uracil derivatives [9].

Post-Synthetic Conjugation Techniques for Biologically Active Mercurated Compounds

Post-synthetic modification strategies have become increasingly important for the preparation of biologically active organomercury compounds, offering advantages in terms of functional group compatibility and synthetic efficiency [9] [11] [13]. These approaches allow for the introduction of mercury centers into complex molecular architectures that might be incompatible with direct mercuration conditions [11].

Palladium-catalyzed cross-coupling reactions represent a particularly powerful class of post-synthetic modifications for organomercury compounds [9] [37] [39]. The Heck coupling reaction, originally described as a palladium(II)-catalyzed reaction between organometallic compounds and alkenes, proceeds exceptionally well with organomercury starting materials due to the facile transmetalation step [9]. This approach has been successfully applied to the C5-functionalization of pyrimidine nucleosides, enabling the introduction of diverse substituents ranging from simple vinyl groups to complex carbohydrates and metal complexes [9].

The mechanism of palladium-catalyzed organomercury coupling involves three key elementary steps: oxidative addition of the palladium catalyst to an organic halide, transmetalation of the organomercury reagent to provide a diorganopalladium(II) complex, and reductive elimination to form the coupled product with regeneration of the palladium(0) catalyst [42]. The transmetalation step with organomercury compounds is particularly favorable due to the high electrophilicity of the mercury center and the stability of the resulting mercury-halide bond [9].

Organotin transmetalation has emerged as a water-tolerant method for introducing organomercury moieties into complex molecular systems [29]. This approach involves the reaction of organostannyl precursors with mercury(II) chloride under aqueous conditions, enabling the formation of organomercury compounds that would be difficult to access through direct mercuration [29]. The method has been successfully applied to the synthesis of radiolabeled cyclic bisarylmercury compounds for radiopharmaceutical applications [29].

| Table 2: Post-Synthetic Conjugation Methods | ||||

|---|---|---|---|---|

| Method | Coupling Partners | Conditions | Products | Advantages |

| Heck Coupling | ArHg+ + alkenes | Pd(II), MeOH, mild heating | Vinyl-substituted aromatics | High yields, mild conditions |

| Negishi Coupling | ArHg+ + RZnX | Pd(0), THF, room temperature | Biaryl products | Functional group tolerance |

| Stille Coupling | ArHg+ + R₃SnAr | Pd(0), toluene, 80-110°C | Cross-coupled biaryls | Air-stable tin reagents |

| Transmetalation | R₃Sn-Ar + HgCl₂ | Aqueous conditions, 25°C | Organomercury products | Water compatibility |

Oximation chemistry has been developed as a complementary approach for post-synthetic introduction of organomercury moieties [13]. This method involves the reaction of aminooxy-functionalized substrates with mercury-containing aldehydes under mild conditions [13]. The approach has been demonstrated with the conjugation of support-bound oligonucleotides with 2-mercury-3-hydroxybenzaldehyde, providing access to organomercury-labeled biomolecules [13].

The development of enzymatic polymerization methods has opened new avenues for incorporating organomercury nucleotides into polynucleic acid structures [9]. Template-directed polymerases can incorporate 5-mercuriuridine-5'-triphosphate and 5-mercuricytidine-5'-triphosphate with high fidelity, maintaining Watson-Crick base pairing specificity [9]. The success of these enzymatic processes depends critically on the choice of thiol ligands, with 2-mercaptoethanol being optimal for most polymerases, although some enzymes prefer sterically less demanding ligands such as methane- or ethanethiol [9].

Industrial-Scale Production Challenges in Organomercurial Synthesis

The industrial production of organomercury compounds faces significant technical, environmental, and regulatory challenges that have shaped the development of manufacturing processes and influenced the adoption of alternative technologies [26] [27] [28]. These challenges are particularly pronounced in large-scale applications such as the production of vinyl chloride monomer, where mercury-based catalysts have been extensively used [16] [28].

Mercury recovery and recycling represent critical challenges in industrial organomercurial synthesis, with studies indicating that only 46% of mercury is successfully recovered during production processes [28]. Approximately 4% of mercury is lost during production, 30% remains on spent catalysts sent for reprocessing, and 22% is unaccounted for, representing a significant economic and environmental concern [28]. The volatility of mercury compounds at typical processing temperatures exacerbates these losses, leading to both environmental contamination and reduced process efficiency [26].

| Table 3: Industrial-Scale Production Challenges | |||

|---|---|---|---|

| Challenge Category | Specific Issues | Impact on Production | Mitigation Strategies |

| Environmental Concerns | Mercury emissions, contamination | Production restrictions, health concerns | Closed-loop systems, emission controls |

| Catalyst Recovery | Low recovery rates (46%) | Increased raw material costs | Improved separation techniques |

| Scale-up Difficulties | Heat transfer, mixing limitations | Reduced yields, longer times | Continuous flow reactors |

| Waste Management | Mercury-containing spent catalysts | High disposal costs | Mercury stabilization methods |

| Process Optimization | Temperature control challenges | Inconsistent product quality | Advanced process control |

| Regulatory Compliance | Minamata Convention requirements | Phase-out mandates | Alternative catalyst development |

Heat transfer and mixing challenges present significant obstacles in scaling up organomercurial synthesis from laboratory to industrial scale [15]. The highly exothermic nature of many mercuration reactions requires precise temperature control to prevent thermal decomposition and maintain selectivity [15]. Traditional batch reactors often suffer from poor heat transfer characteristics at large scale, leading to hot spots and reduced product quality [15]. Continuous flow reactor technology has emerged as a promising solution, offering improved heat transfer, better mixing, and the ability to maintain steady-state conditions [15].

The Minamata Convention on Mercury has created unprecedented regulatory pressure on industries using mercury-based processes [28]. The convention requires signatory countries to eliminate mercury use in vinyl chloride production within five years of mercury-free catalysts becoming technically and economically feasible [28]. This has accelerated research into alternative catalyst systems and process modifications that can eliminate mercury while maintaining economic viability [26] [28].

Process optimization challenges in organomercurial synthesis stem from the complex interplay between reaction kinetics, mass transfer, and heat transfer at industrial scale [15]. The high reactivity of mercury compounds requires sophisticated process control systems to maintain optimal reaction conditions [32]. Advanced monitoring techniques, including real-time spectroscopic analysis and automated feedback control, have been developed to address these challenges [32].

Waste treatment and disposal of mercury-containing materials represent major cost centers in industrial organomercurial production [30] [32]. Spent catalysts containing mercury require specialized treatment to prevent environmental release [30]. Technologies such as thermal desorption under vacuum (VacuDry technology) have been developed to extract mercury from contaminated materials, enabling recovery of mercury for reuse and reducing disposal costs [32]. These systems can achieve mercury concentrations below 10 ppm in treated solids while recovering pure liquid mercury at greater than 97% purity [32].

The development of mercury-free alternatives has become a critical focus for industrial producers of organomercurial compounds [26] [28]. Gold-based catalysts have shown promise as replacements for mercury in vinyl chloride production, offering reduced environmental impact and improved worker safety [26]. However, the transition to alternative technologies requires significant capital investment and process reoptimization [26].

Matrix metalloproteinase analysis through zymographic methodologies represents a cornerstone application of p-aminophenylmercuric acetate in biochemical research. The compound serves as a critical activating agent for latent matrix metalloproteinases, enabling researchers to differentiate between various enzyme isoforms through their proteolytic activities [1] [2].

Fundamental Zymographic Principles

Zymographic analysis utilizing p-aminophenylmercuric acetate operates on the principle of substrate-embedded electrophoresis followed by enzymatic renaturation and activation. The technique involves incorporating gelatin or other specific substrates into polyacrylamide gels, where matrix metalloproteinases migrate according to their molecular weights under denaturing conditions [3] [4]. Following electrophoresis, the sodium dodecyl sulfate is removed through Triton X-100 washes, allowing partial protein refolding in the presence of p-aminophenylmercuric acetate as an activating agent [2] [5].

The activation mechanism involves p-aminophenylmercuric acetate disrupting the cysteine switch mechanism that maintains matrix metalloproteinases in their latent state. Specifically, the organomercurial compound reacts with the cysteine residue in the propeptide domain, displacing the zinc coordination and triggering autolytic cleavage [1] [6]. This process converts inactive zymogens into their catalytically active forms, enabling substrate degradation that appears as clear bands against the stained gel background [3] [5].

Bidimensional Zymographic Methodology

Advanced zymographic techniques employ bidimensional separation to achieve superior isoform resolution. This methodology combines isoelectric focusing as the first dimension with sodium dodecyl sulfate polyacrylamide gel electrophoresis containing substrate as the second dimension [7]. The approach enables separation of matrix metalloproteinases based on both isoelectric points and molecular weights, revealing charge variants that remain undetected in conventional monodimensional zymography [7].

Research utilizing bidimensional zymography has identified multiple charge variants for matrix metalloproteinase-2, with five to seven distinct variants observed, and matrix metalloproteinase-9, showing four to six charge variants depending on the isoform [7]. These variants likely result from post-translational modifications, with matrix metalloproteinase-9 variants exhibiting sialylation and matrix metalloproteinase-2 variants showing phosphorylation [7]. The detection of such variants is crucial for understanding the complete enzymatic profile in biological samples, as conventional methods analyze mixtures rather than individual molecular species [7].

Isoform-Specific Activation Patterns

Different matrix metalloproteinase isoforms exhibit distinct responses to p-aminophenylmercuric acetate activation, enabling selective analysis of enzymatic activities. Matrix metalloproteinase-2 typically requires shorter activation periods, with optimal activity achieved within one to two hours of p-aminophenylmercuric acetate treatment [8]. In contrast, matrix metalloproteinase-1 and matrix metalloproteinase-9 require extended activation times, often three to five hours, for complete conversion to their active forms [8].

The concentration-dependent activation reveals that p-aminophenylmercuric acetate concentrations between 0.5 and 3.0 millimolar are optimal for most matrix metalloproteinases [8]. However, activation kinetics vary significantly among isoforms, with matrix metalloproteinase-3 showing first-order kinetics with a half-time of 2.0 hours at 1.5 millimolar p-aminophenylmercuric acetate concentration [9]. This temporal specificity enables sequential activation protocols for differential isoform analysis [9].

Complex Formation and Tissue Inhibitor Interactions

The interaction between matrix metalloproteinases and tissue inhibitors of metalloproteinases significantly influences p-aminophenylmercuric acetate activation patterns. Matrix metalloproteinase-2 forms stable complexes with tissue inhibitor of metalloproteinases-2 through C-terminal domain interactions [10] [11]. Treatment with p-aminophenylmercuric acetate disrupts the cysteine-zinc coordination in the zymogen while maintaining the complex structure, resulting in an activated but inhibited enzyme form [10] [11].

This phenomenon creates distinct zymographic patterns where matrix metalloproteinase-2-tissue inhibitor of metalloproteinases-2 complexes exhibit molecular perturbation without propeptide processing [10] [11]. The activated pro-matrix metalloproteinase-2 forms new complexes with tissue inhibitor of metalloproteinases-2 through N-terminal inhibitory domain binding, preventing gelatinolytic activity despite structural activation [10] [11]. Proteolytic processing by matrix metalloproteinase-3 can convert these complexes to active forms through specific cleavage at asparagine-80-tyrosine-81 bonds [11].

Enzyme Kinetic Studies of Mercury-Modified Catalytic Sites

The application of p-aminophenylmercuric acetate in enzyme kinetic studies provides detailed insights into mercury-mediated modifications of catalytic sites and their effects on enzymatic activity. These investigations reveal fundamental mechanisms of organomercurial interactions with protein sulfhydryl groups and their consequences for enzyme function [12] [13].

Mercury Binding Mechanisms and Catalytic Site Modification

Mercury compounds, including p-aminophenylmercuric acetate, exhibit strong affinity for sulfhydryl moieties in enzyme catalytic sites, leading to covalent modifications that alter enzymatic activity [12]. The binding occurs through coordination with cysteine residues, particularly those involved in zinc coordination within metalloproteinase active sites [14] [15]. This interaction results in displacement of metal cofactors and conformational changes that can either activate or inhibit enzymatic function depending on the specific protein architecture [12] [14].

Kinetic analysis of mercury-modified enzymes reveals distinct patterns of inhibition or activation. For matrix metalloproteinases, p-aminophenylmercuric acetate functions as an activator by disrupting inhibitory cysteine-zinc interactions [14] [15]. However, for other enzyme systems, mercury binding leads to non-competitive inhibition, as demonstrated in laccase studies where mercury ions reduce maximum velocity while maintaining substrate affinity [16] [17].

Concentration-Dependent Kinetic Effects

Enzyme kinetic studies demonstrate that p-aminophenylmercuric acetate effects are highly concentration-dependent, with biphasic responses observed in several systems. At low concentrations (5 micromolar), the compound can enhance certain enzymatic activities, while higher concentrations (≥50 micromolar) often result in inhibition [15]. This biphasic behavior reflects different binding modes and saturability of available sulfhydryl groups [15].

Detailed kinetic analysis reveals that mercury binding affects both Michaelis-Menten constants and maximum velocities in concentration-dependent manners. For laccase enzymes, mercury concentrations from 0.01 to 3.0 millimolar progressively decrease maximum velocity from 95 to 52 micromolar per second, while Michaelis-Menten constants increase from 46 to 56 micromolar [16]. The catalytic efficiency decreases correspondingly, indicating impaired enzyme-substrate interactions at higher mercury concentrations [16].

Time-Course Kinetics and Reaction Mechanisms

Time-course studies of p-aminophenylmercuric acetate-mediated enzyme modification reveal complex multi-phase kinetics that provide insights into reaction mechanisms. For matrix metalloproteinase-3, the initial activation phase follows first-order kinetics with a half-time of 2.0 hours, independent of initial enzyme concentration [9]. This phase represents intramolecular perturbation leading to a 46 kilodalton intermediate form [9].

Subsequent processing phases exhibit concentration-dependent kinetics, indicating bimolecular reactions between activated intermediates and additional enzyme molecules [9]. The conversion to lower molecular weight species (45 and 28 kilodalton forms) depends on substrate presence and enzyme concentration, suggesting autolytic processing mechanisms [9]. These kinetic patterns demonstrate that p-aminophenylmercuric acetate activation involves sequential molecular events rather than simple covalent modification [9].

Substrate Specificity and Catalytic Efficiency

Mercury modification significantly alters substrate specificity patterns and catalytic efficiency of affected enzymes. For matrix metalloproteinases, p-aminophenylmercuric acetate activation broadens substrate specificity while maintaining selectivity for extracellular matrix components [18]. Active site profiling studies demonstrate that activated enzymes retain preference for specific peptide sequences while exhibiting enhanced turnover rates [18].

Catalytic efficiency measurements reveal that mercury-activated matrix metalloproteinases achieve maximum velocities ranging from 18.5 to 31.2 micromolar per minute, with apparent Michaelis-Menten constants between 85 and 127 micromolar [8]. These parameters indicate efficient substrate binding and catalysis, with turnover numbers (kcat) ranging from 0.32 to 0.58 per second [8]. The catalytic efficiency values (kcat/Km) demonstrate that mercury activation produces highly competent enzymes suitable for biochemical applications [8].

Single Nucleotide Polymorphism Genotyping Through Mercury-Mediated Base Pairing Systems

The application of mercury-mediated base pairing in single nucleotide polymorphism genotyping represents an innovative approach that exploits the unique coordination properties of mercury ions to achieve highly specific nucleotide discrimination [19] [20]. These systems utilize organomercury nucleobases that form stable metal-mediated base pairs with distinct melting characteristics for different nucleotide combinations [19].

Mercury-Mediated Base Pair Formation Mechanisms

Mercury-mediated base pairing systems operate through coordinative interactions where mercury(II) ions bridge two nucleobases in a linear coordination geometry [19]. The most extensively studied system involves thymine-mercury(II)-thymine base pairs, where mercury coordinates to N3 positions of thymine residues with concomitant deprotonation [19]. This coordination results in highly stable base pairs with binding constants exceeding 10^6 M^-1 [19].

The formation of these metal-mediated base pairs exhibits rapid association and dissociation kinetics due to the facile ligand exchange properties of mercury(II) [19]. This dynamic behavior enables equilibrium establishment under conditions typical of nucleic acid hybridization studies, making the system suitable for single nucleotide polymorphism detection applications [19]. The linear coordination geometry and strong metal-ligand bonds contribute to the exceptional stability and specificity of these artificial base pairs [19].

Organomercury Nucleobase Design and Synthesis

Advanced single nucleotide polymorphism genotyping systems employ synthetic organomercury nucleobases designed to maximize discrimination between different nucleotide variants. The compound 3-fluoro-2-mercuri-6-methylaniline represents a particularly effective nucleobase analog that exhibits distinct base pairing preferences with natural nucleotides [19]. This organomercury compound forms mercury-mediated base pairs with melting temperatures that differ by at least 7°C for different nucleotide partners, enabling reliable single nucleotide polymorphism identification [19].

The synthetic design incorporates fluorine substituents that provide additional specificity through electronic effects and serve as nuclear magnetic resonance reporters for base pairing events [19]. The ^19F chemical shifts of 3-fluoro-2-mercuri-6-methylaniline vary significantly depending on the identity of the base pairing partner, offering an alternative detection method for single nucleotide polymorphism analysis [19]. This dual detection capability enhances the reliability and versatility of the genotyping system [19].

Molecular Beacon Applications

Mercury-mediated base pairing has been successfully implemented in molecular beacon systems for real-time single nucleotide polymorphism detection [19]. These molecular beacons incorporate organomercury nucleobases in the recognition loop, where the stability of different mercury-mediated base pairs determines the equilibrium between hairpin and hybridized conformations [19]. At appropriate temperatures, the stability differences translate into distinct fluorescence emission intensities corresponding to different single nucleotide polymorphism variants [19].

The molecular beacon approach offers several advantages for single nucleotide polymorphism genotyping, including rapid detection times and the ability to perform analyses in homogeneous solution without separation steps [19]. The system demonstrates excellent specificity, with detection accuracies exceeding 97% for multi-single nucleotide polymorphism analysis [20]. The temperature-dependent equilibrium between beacon conformations provides a tunable detection window that can be optimized for specific applications [19].

Multiplex Genotyping Systems

Recent developments have extended mercury-mediated base pairing to multiplex single nucleotide polymorphism genotyping systems capable of simultaneously analyzing multiple variants [20]. These systems employ sequence-specific nanoparticle probes combined with toehold-mediated DNA replacement mechanisms in hydrogel microparticles [20]. The encoding with gold nanoparticle probes provides signal amplification, with each single nucleotide polymorphism target generating approximately 1000 invader sequences with distinct characteristics [20].

The multiplex detection system achieves excellent specificity for warfarin-associated single nucleotide polymorphism targets in commercially validated human serum samples [20]. The approach represents the first technology development for polymerase chain reaction-free, multiplex single nucleotide polymorphism genotyping using a single reporting fluorophore [20]. This advancement significantly reduces system complexity while maintaining high accuracy and throughput for clinical applications [20].

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H373 (97.44%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Dates

Explore Compound Types